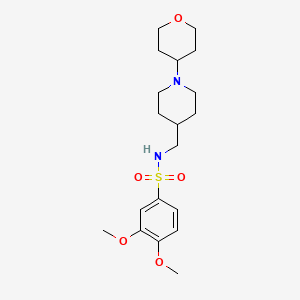

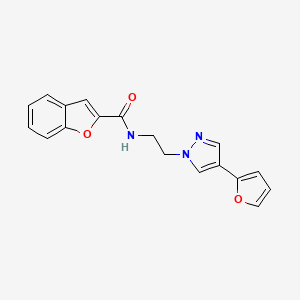

![molecular formula C15H12BrNO B2727427 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 1226397-96-1](/img/structure/B2727427.png)

1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of such compounds often involves techniques such as electrophilic substitution, condensation reactions, or coupling reactions . The exact method would depend on the specific substituents and their positions on the indole ring.Molecular Structure Analysis

The structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography .Chemical Reactions Analysis

Indole derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various analytical techniques .Applications De Recherche Scientifique

1. Dopamine Receptor Agonism

4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, a structurally related compound, has been identified as a potent and selective prejunctional dopamine receptor agonist. It demonstrates a dose-related inhibition of constrictor response in arterial studies without stimulating the central nervous system in rats (Gallagher et al., 1985).

2. Reactivity with Indole Derivatives

The reactivity of 1-arylnitrosoalkenes, which includes compounds similar to 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one, with indole derivatives has been explored. These compounds participate in hetero-Diels–Alder reactions, forming E-oximes and other complex structures (Lopes et al., 2016).

3. Development of Anticancer Drugs

A novel bromophenol derivative containing an indolin-2-one moiety demonstrated significant anticancer activity in human lung cancer cell lines. It induces cell cycle arrest and apoptosis via ROS-mediated pathways, suggesting the potential of similar bromophenol derivatives in cancer treatment (Guo et al., 2018).

4. Electrosynthesis and Electrochromic Properties

Research on electrosynthesis of indole-based polymers, which could include derivatives of this compound, reveals their potential in electrochromic applications. These polymers exhibit significant color change and high coloration efficiency, indicating their suitability for use in various electronic and optical devices (Carbas et al., 2017).

5. Fluorescence in Biomedical Applications

Compounds structurally related to this compound, like indolizino[3,2-c]quinolines, have been synthesized and display unique optical properties. Their fluorescence potential suggests their application as fluorescent probes in biomedical fields (Park et al., 2015).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which these compounds are a part of, have been found to bind with high affinity to multiple receptors . This suggests that these compounds may have multiple targets, contributing to their biological activity.

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that these compounds may have diverse molecular and cellular effects.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives, which this compound is a part of, possess various biological activities . These activities include interactions with enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .

Cellular Effects

Some studies suggest that similar compounds may have effects on various types of cells and cellular processes . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that similar compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one vary with different dosages in animal models. Some studies suggest that similar compounds may have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes or cofactors, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, which could potentially affect its localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]-3H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-15(17)18/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYNNUZWHBHUML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

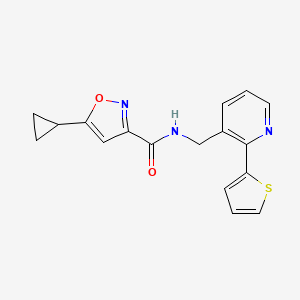

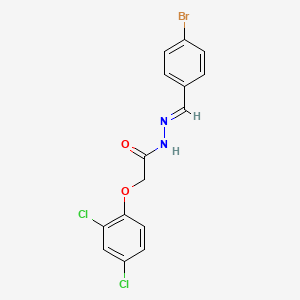

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2727345.png)

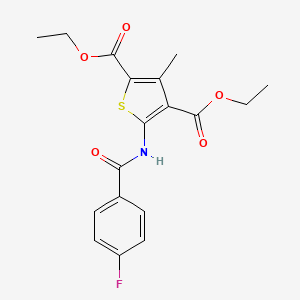

![3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

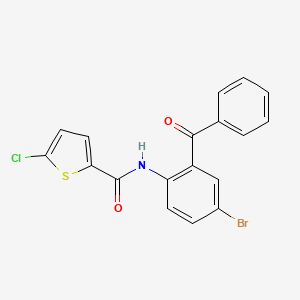

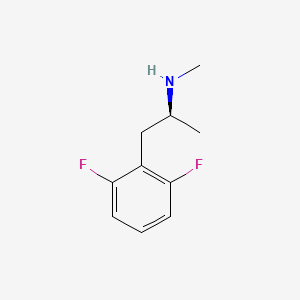

![Allyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2727353.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-3-carboxamide](/img/structure/B2727358.png)

![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2727364.png)

![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727365.png)

![5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2727367.png)